molecular formula C11H23N2+ B12581832 4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium CAS No. 200803-10-7

4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium

Cat. No.: B12581832
CAS No.: 200803-10-7
M. Wt: 183.31 g/mol
InChI Key: YRTHLWRYFMFPCC-UHFFFAOYSA-O
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Description

4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium is a synthetic organic compound belonging to the class of imidazolium salts. These compounds are known for their stability and versatility in various chemical reactions. The unique structure of this compound makes it an interesting subject for research in fields such as chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium typically involves the reaction of appropriate imidazole derivatives with alkylating agents under controlled conditions. One common method includes the alkylation of 4,5-dimethylimidazole with isopropyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as crystallization and distillation are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidazolium ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazolium salts.

Scientific Research Applications

4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of microbial growth by disrupting cell membrane integrity or interfering with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Di(propan-2-yl)imidazolium chloride
  • 4,5-Dimethylimidazolium bromide
  • 1,3-Di(propan-2-yl)-4,5-dimethylimidazolium iodide

Uniqueness

4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium stands out due to its unique combination of alkyl groups and methyl substitutions, which confer specific chemical properties such as increased stability and reactivity. This makes it particularly useful in specialized applications where other imidazolium salts may not perform as effectively.

Properties

CAS No.

200803-10-7

Molecular Formula

C11H23N2+

Molecular Weight

183.31 g/mol

IUPAC Name

4,5-dimethyl-1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium

InChI

InChI=1S/C11H22N2/c1-8(2)12-7-13(9(3)4)11(6)10(12)5/h8-9H,7H2,1-6H3/p+1

InChI Key

YRTHLWRYFMFPCC-UHFFFAOYSA-O

Canonical SMILES

CC1=C(N(C[NH+]1C(C)C)C(C)C)C

Origin of Product

United States

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